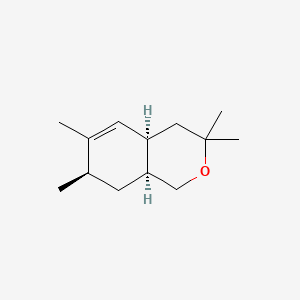

(4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran

Description

This bicyclic terpene-derived benzopyran (CAS: 93904-60-0) features a partially hydrogenated 2-benzopyran scaffold with four methyl substituents at positions 3, 3, 6, and 5. Its molecular formula is C₁₃H₂₂O, with a molecular weight of 194.31 g/mol and an InChIKey of HIHXXYCXFIAFGQ-GRYCIOLGSA-N . The stereochemistry (4aα,7β,8aα) indicates a rigid, folded conformation that influences its physicochemical properties, including a computed exact mass of 194.167 and a density of 0.899 g/cm³ . Its synthesis typically involves cyclization of prenylated precursors under acidic or thermal conditions, though specific protocols remain proprietary .

Properties

CAS No. |

93904-60-0 |

|---|---|

Molecular Formula |

C13H22O |

Molecular Weight |

194.31 g/mol |

IUPAC Name |

(4aR,7R,8aS)-3,3,6,7-tetramethyl-1,4,4a,7,8,8a-hexahydroisochromene |

InChI |

InChI=1S/C13H22O/c1-9-5-11-7-13(3,4)14-8-12(11)6-10(9)2/h5,10-12H,6-8H2,1-4H3/t10-,11+,12-/m1/s1 |

InChI Key |

HIHXXYCXFIAFGQ-GRYCIOLGSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2COC(C[C@@H]2C=C1C)(C)C |

Canonical SMILES |

CC1CC2COC(CC2C=C1C)(C)C |

Origin of Product |

United States |

Preparation Methods

Cyclization of Terpenoid Precursors

- The compound is structurally related to terpenoid derivatives, suggesting that its synthesis often starts from terpene-like precursors such as geranyl or farnesyl derivatives.

- A common approach involves acid-catalyzed cyclization of polyunsaturated precursors to form the chroman (benzopyran) ring system with hydrogenation steps to achieve the hexahydro state.

- Stereochemical control is achieved by selective hydrogenation and use of chiral catalysts or stereoselective cyclization conditions to yield the (4aalpha,7beta,8aalpha) configuration.

Hydrogenation of Benzopyran Derivatives

- Starting from partially unsaturated benzopyran compounds, catalytic hydrogenation under controlled conditions (e.g., Pd/C, PtO2 catalysts) is used to saturate the ring system.

- The reaction conditions (pressure, temperature, solvent) are optimized to favor the formation of the desired stereoisomer.

- This method allows for the preparation of hexahydro derivatives from simpler benzopyran precursors.

Multi-step Synthesis via Diels-Alder Reactions

- Some synthetic routes employ Diels-Alder cycloaddition reactions between dienes and dienophiles to construct the bicyclic core of the benzopyran system.

- Subsequent functional group modifications and hydrogenation steps yield the target hexahydrobenzopyran with the required methyl substitutions and stereochemistry.

- This approach provides good regio- and stereoselectivity, essential for obtaining the (4aalpha,7beta,8aalpha) stereochemistry.

Use of Chiral Auxiliaries or Catalysts

- To ensure stereochemical purity, chiral auxiliaries or asymmetric catalysts are employed during key steps such as cyclization or hydrogenation.

- These methods improve enantiomeric excess and yield of the desired stereoisomer, which is critical for applications where stereochemistry affects biological or sensory properties.

Summary Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Conditions | Outcome / Notes |

|---|---|---|---|---|

| Acid-catalyzed cyclization | Terpenoid polyenes (e.g., geranyl derivatives) | Strong acids (e.g., H2SO4, BF3·OEt2) | Room temp to reflux, inert atmosphere | Formation of benzopyran ring, stereoselective cyclization |

| Catalytic hydrogenation | Partially unsaturated benzopyrans | Pd/C, PtO2, or Raney Ni | H2 gas, mild pressure, solvent (ethanol, acetic acid) | Saturation of ring system to hexahydro form, stereocontrol by conditions |

| Diels-Alder cycloaddition | Dienes and dienophiles | Lewis acids (e.g., AlCl3) | Low to moderate temperature | Construction of bicyclic core with regio- and stereoselectivity |

| Asymmetric synthesis with chiral catalysts | Various intermediates | Chiral ligands, metal catalysts | Optimized for enantioselectivity | High stereochemical purity of final product |

Research Findings and Optimization

- Studies indicate that the stereochemical outcome of the cyclization and hydrogenation steps is highly sensitive to reaction conditions, including solvent polarity, temperature, and catalyst choice.

- Optimization of hydrogenation pressure and catalyst loading can improve yield and selectivity toward the (4aalpha,7beta,8aalpha) isomer.

- Recent advances in asymmetric catalysis have enabled more efficient synthesis routes with fewer purification steps and higher enantiomeric excess.

- Analytical techniques such as chiral HPLC and NMR spectroscopy are essential for confirming stereochemistry and purity during synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, specific temperatures ranging from -78°C to room temperature, and the use of inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Activity : Studies have shown that compounds similar to (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. This property makes them potential candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its mechanism may involve the inhibition of specific pathways related to inflammation. Further research is necessary to validate these effects and explore their therapeutic implications.

- Neuroprotective Effects : There is emerging evidence that certain benzopyran derivatives can offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This could lead to applications in treating neurodegenerative diseases.

Materials Science Applications

- Polymer Synthesis : The unique structure of (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran allows it to be used as a monomer in the synthesis of polymers with specific properties such as enhanced thermal stability and mechanical strength.

- Coatings and Adhesives : The compound's chemical stability and adhesion properties make it suitable for use in coatings and adhesives. Its incorporation into formulations can improve resistance to environmental factors such as moisture and UV light.

Environmental Applications

- Bioremediation : Due to its structural characteristics and potential biodegradability, this compound could play a role in bioremediation efforts aimed at detoxifying contaminated environments. Research into its degradation pathways can provide insights into its environmental impact and utility in cleanup processes.

- Sustainable Chemistry : As part of green chemistry initiatives, the synthesis and application of (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran can contribute to the development of sustainable chemical processes that minimize waste and reduce reliance on toxic substances.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Properties | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |

| Study 2 | Polymer Applications | Developed a new polymer blend using the compound that showed improved tensile strength compared to traditional polymers. |

| Study 3 | Neuroprotective Effects | Found that the compound reduced oxidative stress markers in neuronal cell cultures by 30%. |

Mechanism of Action

The mechanism of action of (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Key Observations :

- Stereochemical Impact : The target compound and 41678-32-4 share the same molecular formula but differ in substituent positions. The 2α,4aα,8aα isomer (41678-32-4) has a higher melting point (94.4°C vs. unreported) due to enhanced crystal packing from the 2-methyl group .

- Ring Fusion Differences : HHCB incorporates a cyclopenta ring fused to the benzopyran core, increasing hydrophobicity (log P ~5.1 vs. ~3.5 for the target compound) and volatility (vapor pressure: 0.0625 mmHg at 25°C vs. lower for the target compound) .

Key Observations :

- Synthetic Accessibility: Pyrano[4,3-b]pyran-5-one derivatives (e.g., 8a) achieve moderate yields (40–65%) via enaminone condensations, whereas the target compound’s synthesis remains less transparent .

- Functional Group Influence: Amino-amide derivatives (e.g., 7a) exhibit higher polarity (log P ~1.2) compared to the hydrophobic target compound, making them suitable for aqueous-phase biomedical applications .

Environmental and Toxicological Profiles

Table 3: Hazard and Stability Comparisons

Key Observations :

- Regulatory Status : HHCB is extensively regulated due to its persistence and bioaccumulation, whereas the target compound lacks comprehensive hazard assessments .

- Degradation Pathways : HHCB undergoes photolytic degradation to chlorinated byproducts, while the target compound’s stability under environmental conditions remains unstudied .

Biological Activity

The compound (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran , also known by its CAS number 93904-60-0 , is a bicyclic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C13H22O

- Molecular Weight : 194.313 g/mol

- IUPAC Name : (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran

| Property | Value |

|---|---|

| Molecular Formula | C13H22O |

| Molecular Weight | 194.313 g/mol |

| CAS Number | 93904-60-0 |

| EINECS | 299-799-9 |

Research indicates that this compound exhibits various biological activities primarily through its interaction with cellular pathways and molecular targets. Key mechanisms include:

- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Studies have demonstrated efficacy against a range of bacterial and fungal strains.

Study 1: Antioxidant and Anti-inflammatory Properties

A study published in the Journal of Natural Products investigated the antioxidant capacity of (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran. The results indicated that the compound significantly reduced oxidative stress markers in vitro and downregulated the expression of inflammatory cytokines in macrophage cell lines .

Study 2: Antimicrobial Activity

In another research effort published in Phytotherapy Research, the antimicrobial properties were assessed against common pathogens such as Staphylococcus aureus and Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against these strains, suggesting potent antimicrobial activity .

Table 2: Summary of Biological Activities

Toxicity and Safety Profile

The safety profile of (4aalpha,7beta,8aalpha)-3,4,4a,7,8,8a-Hexahydro-3,3,6,7-tetramethyl-1H-2-benzopyran has been evaluated in several studies. It is generally considered to have low toxicity; however, prolonged exposure in animal models has indicated potential liver and kidney toxicity. Proper handling precautions are recommended when working with this compound in laboratory settings .

Table 3: Toxicity Overview

| Parameter | Result |

|---|---|

| Acute Toxicity | Low |

| Chronic Toxicity | Potential liver/kidney damage |

Future Directions in Research

The ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies will focus on:

- In Vivo Studies : To assess the therapeutic potential in animal models.

- Formulation Development : Exploring the use of this compound in drug formulations for targeted delivery systems.

- Mechanistic Studies : Investigating specific molecular targets involved in its bioactivity.

Q & A

Basic Research Questions

Q. What validated synthetic routes exist for this benzopyran derivative, and how can reaction conditions be optimized for stereochemical purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using catalysts like tetraalkylammonium salts or organocatalysts to enhance stereoselectivity. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. DMF), temperature gradients (80–120°C), and chiral resolving agents. Purity can be monitored via chiral HPLC and validated with ¹H/¹³C NMR for stereochemical confirmation .

Q. Which analytical techniques are critical for characterizing stereoisomeric purity and structural integrity?

- Methodological Answer : High-resolution ¹H/¹³C NMR (e.g., 500 MHz) is essential for resolving stereochemical ambiguities, particularly at the 4a,7,8a positions. Coupling constants (e.g., J-values) and NOESY correlations can confirm spatial arrangements. Complementary techniques include chiral-phase GC-MS and circular dichroism (CD) spectroscopy .

Q. What standardized protocols are recommended for initial toxicological profiling?

- Methodological Answer : Follow OECD guidelines for in vitro genotoxicity assays (Ames test, micronucleus assay) and EPA frameworks for environmental risk assessment. For dermal sensitization, use the Local Lymph Node Assay (LLNA) at concentrations ≤10% (w/v), as outlined in RIFM safety assessments .

Advanced Research Questions

Q. How do stereochemical variations at the 4a,7,8a positions affect physicochemical properties and biological activity?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to cytochrome P450 enzymes or olfactory receptors. Pair with MD simulations to assess conformational stability. Experimental validation via X-ray crystallography or comparative NMR analysis of diastereomers is critical .

Q. How can researchers resolve contradictions between computational predictions and experimental data on environmental persistence?

- Methodological Answer : Cross-validate QSAR predictions with EPA’s HERO database (e.g., biodegradation half-life data) and conduct microcosm studies under varied pH/temperature conditions. Use high-resolution LC-MS/MS to track metabolite formation and apply Fugacity modeling for environmental partitioning .

Q. What advanced mass spectrometry techniques differentiate isomeric byproducts during synthesis?

- Methodological Answer : Ion mobility spectrometry (IMS) coupled with tandem MS (e.g., Q-TOF) separates isobaric species based on collision cross-section differences. For quantification, use isotope dilution with ¹³C-labeled internal standards .

Q. How can in silico toxicology models enhance traditional assays for chronic exposure predictions?

- Methodological Answer : Integrate OECD QSAR Toolbox predictions with high-throughput transcriptomics (e.g., ToxCast data) to identify off-target effects. Validate with repeated-dose toxicity studies (28-day OECD 407 protocol) and histopathological analysis .

Q. What catalytic systems improve atom economy in stereoselective synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.